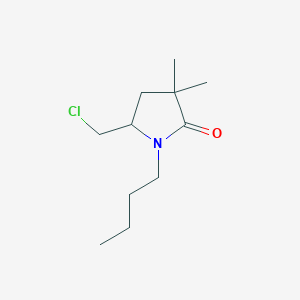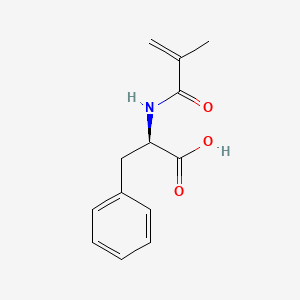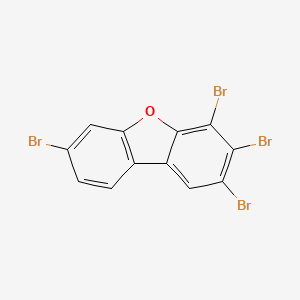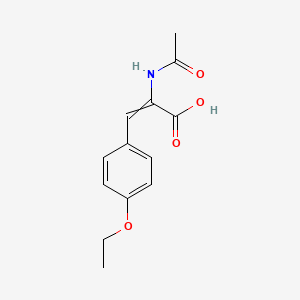
N~1~,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethane-1,2-bis(aminium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethan-1,2-bis(aminium)diiodid: ist eine quartäre Ammoniumverbindung. Es zeichnet sich durch seine zwei langen Octylketten und vier Methylgruppen aus, die an die Stickstoffatome gebunden sind. Diese Verbindung ist bekannt für ihre tensidischen Eigenschaften und findet in verschiedenen industriellen und wissenschaftlichen Anwendungen Verwendung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von N~1~,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethan-1,2-bis(aminium)diiodid erfolgt typischerweise durch die Reaktion von N,N,N’,N’-Tetramethylethylendiamin mit Octyliodid. Die Reaktion wird in einem organischen Lösungsmittel wie Acetonitril oder Ethanol unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme für das Mischen und Erhitzen kann die Effizienz des Syntheseprozesses verbessern. Das Endprodukt wird oft durch mehrere Reinigungsschritte, einschließlich Destillation und Kristallisation, in hoher Reinheit erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Stickstoffatomen, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können die quartären Ammoniumgruppen in tertiäre Amine umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Iodionenen durch andere Nukleophile ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Persäuren unter milden Bedingungen.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.
Substitution: Natriumazid (NaN3) oder Kaliumcyanid (KCN) in polaren aprotischen Lösungsmitteln.
Hauptprodukte:
Oxidation: N-Oxide der ursprünglichen Verbindung.
Reduktion: Tertiäre Amine mit reduzierten Stickstoffzentren.
Substitution: Verbindungen mit verschiedenen Anionen, die die Iodionenen ersetzen.
Wissenschaftliche Forschungsanwendungen
Chemie:
- Als Phasentransferkatalysator in der organischen Synthese verwendet.
- Wirkt als Tensid in Emulsionspolymerisationsprozessen.
Biologie:
- Wird bei der Herstellung von Liposomen für die Wirkstoffabgabe eingesetzt.
- Wird aufgrund seiner tensidischen Eigenschaften in der Formulierung von antimikrobiellen Wirkstoffen verwendet.
Medizin:
- Wird auf seine mögliche Verwendung in gezielten Wirkstofffreisetzungssystemen untersucht.
- Wird auf seine Rolle bei der Steigerung der Löslichkeit hydrophober Medikamente untersucht.
Industrie:
- Wird bei der Herstellung von Waschmitteln und Reinigungsmitteln eingesetzt.
- Wird in der Formulierung von Körperpflegeprodukten wie Shampoos und Spülungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von N~1~,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethan-1,2-bis(aminium)diiodid beruht hauptsächlich auf seinen tensidischen Eigenschaften. Die Verbindung reduziert die Oberflächenspannung wässriger Lösungen, was ein besseres Vermischen und eine bessere Wechselwirkung von hydrophoben und hydrophilen Substanzen ermöglicht. In biologischen Systemen kann es Zellmembranen zerstören, was zur Zelllyse und antimikrobiellen Wirkungen führt. Die langen Octylketten und die quartären Ammoniumgruppen interagieren mit Lipiddoppelschichten, was zu strukturellen Veränderungen und erhöhter Permeabilität führt.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethane-1,2-bis(aminium) diiodide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and antimicrobial effects. The long octyl chains and quaternary ammonium groups interact with lipid bilayers, causing structural changes and increased permeability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
N,N,N’,N’-Tetramethylethylendiamin (TMEDA): Eine verwandte Verbindung mit kürzeren Alkylketten, die häufig als Ligand in der Koordinationschemie verwendet wird.
Dioctyldimethylammoniumchlorid: Ähnlich in der Struktur, aber mit Chloridionen anstelle von Iodid, verwendet als Desinfektionsmittel und Tensid.
Cetyltrimethylammoniumbromid (CETAB): Eine quartäre Ammoniumverbindung mit einer längeren Cetylkette, die in der Molekularbiologie häufig für die DNA-Extraktion verwendet wird.
Eindeutigkeit: N~1~,N~1~,N~2~,N~2~-Tetramethyl-N~1~,N~2~-dioctylethan-1,2-bis(aminium)diiodid ist aufgrund seiner spezifischen Kombination aus langen Octylketten und quartären Ammoniumgruppen einzigartig, die ein Gleichgewicht zwischen hydrophoben und hydrophilen Eigenschaften bieten. Dies macht es besonders effektiv als Tensid und Phasentransferkatalysator in verschiedenen Anwendungen.
Eigenschaften
CAS-Nummer |
610314-66-4 |
|---|---|
Molekularformel |
C22H50I2N2 |
Molekulargewicht |
596.5 g/mol |
IUPAC-Name |
2-[dimethyl(octyl)azaniumyl]ethyl-dimethyl-octylazanium;diiodide |
InChI |
InChI=1S/C22H50N2.2HI/c1-7-9-11-13-15-17-19-23(3,4)21-22-24(5,6)20-18-16-14-12-10-8-2;;/h7-22H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KIOIQNIMZRTVCY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCC.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxy-1-methoxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12593779.png)
![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)


![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)

![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-2-pyridinyl-](/img/structure/B12593820.png)
![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)

propanedinitrile](/img/structure/B12593841.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)
